molecular formula C14H11FN4OS B12023207 3-(4-Fluorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 587007-03-2

3-(4-Fluorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12023207
CAS No.: 587007-03-2
M. Wt: 302.33 g/mol
InChI Key: YPTYWUWKZKEODZ-LZYBPNLTSA-N
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Description

3-(4-Fluorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride.

    Condensation with 5-Methylfuran-2-carbaldehyde: The final step involves the condensation of the triazole derivative with 5-methylfuran-2-carbaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science: It can be incorporated into polymers and other materials for enhanced properties.

Biology

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound is being explored for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.

Industry

    Agrochemicals: It can be used in the development of new pesticides and herbicides.

    Pharmaceuticals: The compound is a candidate for the development of new drugs due to its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • **3-(4-Chlorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
  • **3-(4-Bromophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
  • **3-(4-Methylphenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

The presence of the 4-fluorophenyl group in 3-(4-Fluorophenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione imparts unique properties such as increased lipophilicity and enhanced biological activity compared to its analogs. This makes it a promising candidate for further research and development in various scientific fields.

Properties

CAS No.

587007-03-2

Molecular Formula

C14H11FN4OS

Molecular Weight

302.33 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H11FN4OS/c1-9-2-7-12(20-9)8-16-19-13(17-18-14(19)21)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,18,21)/b16-8+

InChI Key

YPTYWUWKZKEODZ-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(O1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F

Origin of Product

United States

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